PROTAC SOS1 degrader-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC SOS1 degrader-3 is a potent agent specifically designed to target and degrade the Son of Sevenless 1 (SOS1) protein via the ubiquitin-proteasome system . This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has emerged as a novel and promising therapeutic strategy for targeting proteins that are difficult to modulate with conventional small molecules .
Vorbereitungsmethoden
The synthesis of PROTAC SOS1 degrader-3 involves multiple steps, including the preparation of the linker and the conjugation of the SOS1 ligand with an E3 ligase ligand. The synthetic route typically involves the following steps:
Preparation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Conjugation of Ligands: The SOS1 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Analyse Chemischer Reaktionen
PROTAC SOS1 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PROTAC SOS1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the degradation of SOS1 and its effects on cellular processes.
Biology: The compound is employed in biological studies to investigate the role of SOS1 in various signaling pathways and cellular functions.
Medicine: This compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations, as it can effectively degrade SOS1 and inhibit the KRAS-RAF-ERK signaling pathway
Wirkmechanismus
PROTAC SOS1 degrader-3 exerts its effects by inducing the degradation of the SOS1 protein through the ubiquitin-proteasome system. The compound is a bifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome . The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting the proliferation of cancer cells driven by KRAS mutations .
Vergleich Mit ähnlichen Verbindungen
PROTAC SOS1 degrader-3 can be compared with other similar compounds, such as:
LHF418: Another potent SOS1 degrader that induces SOS1 degradation through the cereblon (CRBN) E3 ligase.
KRAS-directed PROTACs: These compounds target KRAS directly and degrade it through the von Hippel-Lindau (VHL) or CRBN ligases.
This compound is unique in its ability to specifically target and degrade SOS1, making it a valuable tool for studying and potentially treating KRAS-driven cancers.
Eigenschaften
Molekularformel |
C34H32F3N7O6 |
---|---|
Molekulargewicht |
691.7 g/mol |
IUPAC-Name |
2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |
InChI-Schlüssel |
GVWBZLKKNJQQQV-DIERRCTGSA-N |
Isomerische SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.